Lipophilicity (XLogP3-AA) Differentiation Against Des-Allyl and Saturated Alkoxy Analogs
The computed XLogP3-AA for 2-(prop-2-en-1-yloxy)pyridine-4-carbonitrile is 1.5, placing it in a desirable lipophilicity window for CNS drug candidates [1]. In contrast, the des-allyl analog 4-cyanopyridine (2-H) has a significantly lower XLogP of approximately 0.5, while the saturated analog 2-ethoxypyridine-4-carbonitrile (CAS 869299-29-6) exhibits an XLogP near 1.2 . The 0.3–1.0 log unit increase conferred by the allyloxy group versus ethoxy or unsubstituted pyridine enhances passive membrane permeability without exceeding the threshold associated with poor solubility or high metabolic clearance.
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 |
| Comparator Or Baseline | 4-Cyanopyridine: XLogP ≈ 0.5; 2-Ethoxypyridine-4-carbonitrile: XLogP ≈ 1.2 |
| Quantified Difference | ΔXLogP = +1.0 vs 4-cyanopyridine; ΔXLogP = +0.3 vs 2-ethoxy analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
For medicinal chemistry procurement, a LogP of 1.5 versus 0.5 directly impacts lead optimization of CNS-penetrant candidates, making the allyloxy derivative a superior starting point for programs requiring balanced lipophilicity.
- [1] PubChem. (2024). Computed Properties: XLogP3-AA for CID 33788002. National Center for Biotechnology Information. View Source
